molecular formula C10H11F3N6 B5008252 2-ethyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]tetrazol-5-amine

2-ethyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]tetrazol-5-amine

Cat. No.: B5008252
M. Wt: 272.23 g/mol
InChI Key: HVIZCACBSWJSRA-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It also has a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole ring, the trifluoromethyl group, and the pyridine ring. Each of these functional groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could in turn influence its behavior in biological systems or its solubility in different solvents .

Properties

IUPAC Name

2-ethyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c1-2-19-17-9(16-18-19)15-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIZCACBSWJSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NCC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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